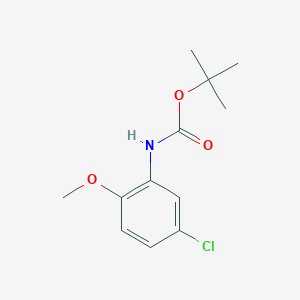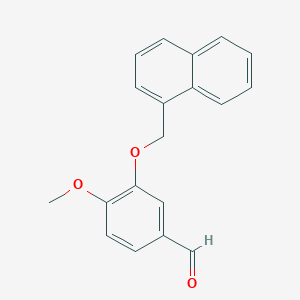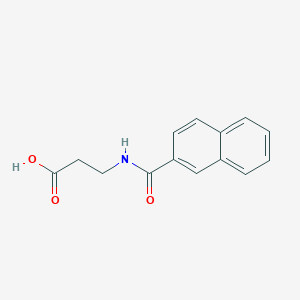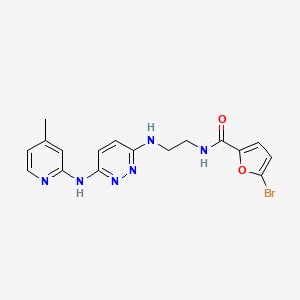
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate acts as a competitive antagonist of the P2X7 receptor, blocking the binding of ATP and inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects:
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has been demonstrated to reduce the production of pro-inflammatory cytokines, decrease pain behaviors, and protect against neuronal damage. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has also been investigated for its potential anti-cancer effects, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate is a highly selective antagonist of the P2X7 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. However, its potency and selectivity can also be a limitation, as it may not fully represent the complexity of the P2X7 receptor signaling pathway in vivo. Additionally, the use of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate in animal models may not fully translate to humans, and more research is needed to determine its potential therapeutic applications in humans.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Another area of interest is the use of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate in combination with other drugs for the treatment of cancer. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been shown to enhance the anti-cancer effects of chemotherapy drugs, and more research is needed to determine the optimal combination and dosing regimen. Overall, tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
Synthesemethoden
The synthesis of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate involves several steps, including the protection of the amine group, the chlorination of the aromatic ring, and the carbamylation of the protected amine group. The final product is obtained after deprotection and purification. The synthesis of tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been widely used in scientific research to study the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to inhibit the activation of the P2X7 receptor by ATP, which is a key step in the inflammatory response. tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate has been used in studies of pain, neurodegeneration, and cancer, among other areas.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGURTIQXGNLGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)

![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)
![2-cyclopropyl-N-[(4-methoxyphenyl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2594541.png)
![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)


![N-(5-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594545.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2594546.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)
![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)


